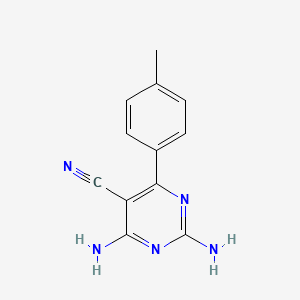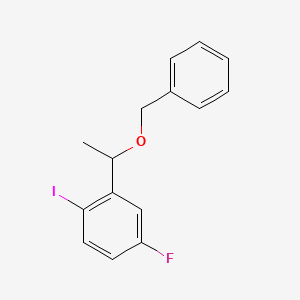
2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a fluoro group, and an iodo group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the iodo group.
Oxidation: Potassium permanganate in an acidic medium can oxidize the benzyloxy group.
Reduction: Lithium aluminum hydride can reduce the benzyloxy group to a benzyl alcohol.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-(1-(Benzyloxy)ethyl)-4-fluoro-1-methoxybenzene.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It can be used to study the effects of fluorinated and iodinated aromatic compounds on biological systems.
Wirkmechanismus
The mechanism of action of 2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluoro and iodo groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(Benzyloxy)ethyl)-4-chloro-1-iodobenzene: Similar structure but with a chloro group instead of a fluoro group.
2-(1-(Benzyloxy)ethyl)-4-fluoro-1-bromobenzene: Similar structure but with a bromo group instead of an iodo group.
Uniqueness
The presence of both fluoro and iodo groups in 2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene makes it unique, as these groups can significantly influence the compound’s reactivity and biological activity. The fluoro group can enhance the compound’s metabolic stability, while the iodo group can facilitate its use in radiolabeling for imaging studies.
Eigenschaften
Molekularformel |
C15H14FIO |
|---|---|
Molekulargewicht |
356.17 g/mol |
IUPAC-Name |
4-fluoro-1-iodo-2-(1-phenylmethoxyethyl)benzene |
InChI |
InChI=1S/C15H14FIO/c1-11(14-9-13(16)7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
InChI-Schlüssel |
LYTVMDQPRAOTNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)I)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
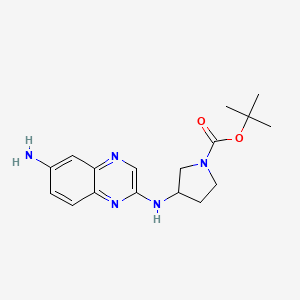
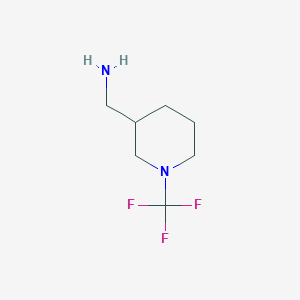
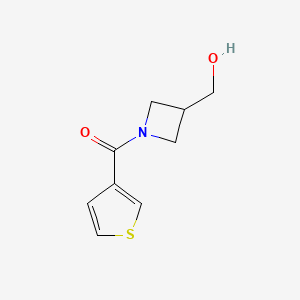
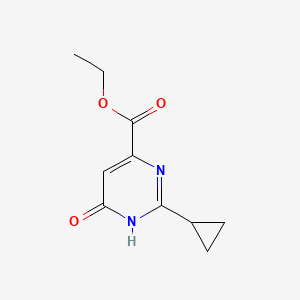
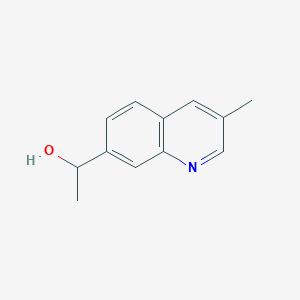

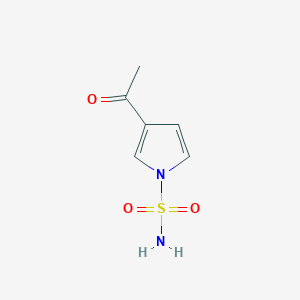
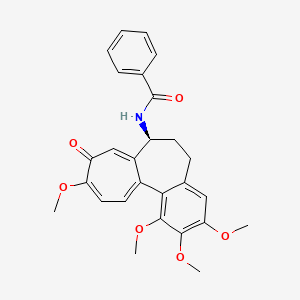
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)

![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)
